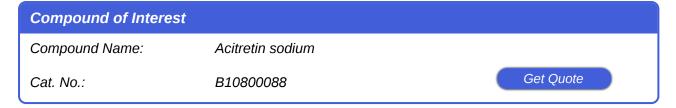


## Pharmacogenomics of Acitretin Response in Psoriasis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Acitretin, a second-generation oral retinoid, is a systemic therapy employed in the management of severe psoriasis. Its mechanism of action involves the normalization of keratinocyte differentiation and proliferation, as well as modulation of inflammatory processes.[1][2] Clinical response to acitretin is variable among individuals, with genetic factors thought to play a significant role in this heterogeneity.[3] This technical guide provides an in-depth overview of the current knowledge on the pharmacogenomics of acitretin response in psoriasis patients, detailing genetic markers, experimental methodologies, and relevant signaling pathways.

### **Genetic Markers Associated with Acitretin Response**

Several genetic polymorphisms have been investigated for their association with acitretin treatment outcomes in psoriasis. The following tables summarize the quantitative data from key studies.



Gene/Locus	Polymorphi sm / Allele	Genotype/A llele associated with altered response	Population	Quantitative Data	Reference(s
HLA-DQA1	DQA1 <i>02:01</i>	Presence of the allele associated with a better response	Han Chinese	Relative Risk (RR) = 10.34 (95% CI: 2.62–40.77), p = 0.001	[4]
HLA-DQB1	DQB102:02	Presence of the allele associated with a better response	Han Chinese	Relative Risk (RR) = 21.01 (95% CI: 2.53–174.27), p = 0.005	[4]
SFRP4	rs1802073G> T	GG/GT genotypes associated with a poorer response	Chinese	Odds Ratio (OR) for non- response = 2.570 (95% CI: 1.294– 5.107), p = 0.007. The T allele was associated with a better response (OR = 0.603, 95% CI: 0.374–0.971, p = 0.037).	[3]
IL23R	rs11209032	AA genotype associated with improved response when acitretin	Not specified	χ2 = 6.577, p = 0.02	[5]



		is used to treat secondary non-response to TNF-α monoclonal antibodies			
VEGFA	-460C>T (rs833061)	TC genotype associated with a significant response; TT genotype associated with non- response	United Kingdom	For TC genotype: p = 0.01. TT genotype was almost two times more likely to be associated with treatment failure.	[6]
Apolipoprotei n E (ApoE)	e2, e3, e4 alleles	No significant association with acitretin response	Not specified	Allelic distribution was similar in responders and non- responders.	[3][7][8][9]

# Experimental Protocols Patient Response Assessment: Psoriasis Area and Severity Index (PASI)

The clinical response to acitretin is commonly assessed using the Psoriasis Area and Severity Index (PASI). A PASI 75, which indicates a 75% or greater reduction in the baseline PASI score, is a standard benchmark for a good therapeutic response.

PASI Score Calculation:



The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%). In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is graded on a 0-4 scale (0=none, 4=very severe). The percentage of area affected in each region is also scored on a 0-6 scale (0=0%, 1=1-9%, 2=10-29%, 3=30-49%, 4=50-69%, 5=70-89%, 6=90-100%).

The final PASI score is calculated using the following formula: PASI = 0.1(Eh + Ih + Dh)Ah + 0.2(Eu + Iu + Du)Au + 0.3(Et + It + Dt)At + 0.4(El + Il + Dl)Al

Where E is erythema, I is induration, D is desquamation, A is the area score, and the subscripts h, u, t, and I refer to the head, upper extremities, trunk, and lower extremities, respectively.

#### **Genotyping Methodologies**

1. TaqMan SNP Genotyping Assay (for SNPs like SFRP4 rs1802073)

This method utilizes fluorescence-based real-time PCR to detect specific single nucleotide polymorphisms.

- DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or saliva using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit). DNA concentration and purity are determined using a spectrophotometer.
- Assay Components: Each assay consists of a pair of PCR primers and two allele-specific TaqMan probes labeled with different fluorescent dyes (e.g., FAM and VIC).
- Reaction Setup:
  - Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay (primers and probes), and nuclease-free water.
  - Dispense the reaction mix into a 96- or 384-well PCR plate.
  - Add the genomic DNA samples to the respective wells. Include no-template controls (NTCs) and positive controls of known genotypes.
- Real-Time PCR and Analysis:



- The plate is run on a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step followed by 40-50 cycles of denaturation and annealing/extension.
- During the PCR, the allele-specific probes bind to the target DNA. The 5' to 3' nuclease
  activity of the DNA polymerase cleaves the probe, separating the reporter dye from the
  quencher and generating a fluorescent signal.
- The instrument detects the fluorescence from each well, and the software plots the results on an allelic discrimination plot to determine the genotype of each sample.
- 2. Sanger Sequencing for HLA Typing (for HLA-DQA1 and HLA-DQB1)

Sanger sequencing is a method for determining the nucleotide sequence of DNA and is considered a gold standard for HLA typing.

- DNA Extraction: High-quality genomic DNA is extracted from whole blood or buccal swabs.
- PCR Amplification:
  - Specific exons of the HLA-DQA1 and HLA-DQB1 genes are amplified using locus-specific primers. For heterozygous samples with deletion alleles, group-specific primers may be used to selectively amplify alleles.[10]
  - The PCR products are purified to remove excess primers and dNTPs, often using enzymatic methods or column-based kits.

#### Cycle Sequencing:

- The purified PCR product is used as a template in a cycle sequencing reaction. This
  reaction includes a sequencing primer (either forward or reverse), DNA polymerase, the
  four standard dNTPs, and a small amount of fluorescently labeled dideoxynucleotide
  triphosphates (ddNTPs).
- When a ddNTP is incorporated into the growing DNA strand, the chain is terminated. This
  results in a mixture of DNA fragments of different lengths, each ending with a specific
  fluorescently labeled ddNTP.



- Capillary Electrophoresis and Sequence Analysis:
  - The labeled DNA fragments are separated by size using capillary electrophoresis on a genetic analyzer.
  - A laser excites the fluorescent dyes, and a detector reads the color of the dye for each fragment as it passes.
  - The sequence data is compiled, and specialized software is used to align the sequence to a reference HLA allele database to determine the specific HLA-DQA1 and HLA-DQB1 alleles present in the sample.[11]
- 3. PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) (for VEGFA -460C>T)

This technique uses restriction enzymes to cut DNA at specific recognition sites, which can be altered by a single nucleotide polymorphism.

- DNA Extraction: Genomic DNA is isolated from patient samples.
- PCR Amplification: A specific region of the VEGFA gene containing the -460C>T polymorphism is amplified using PCR with specific primers.
- Restriction Enzyme Digestion:
  - The PCR product is incubated with a restriction enzyme that recognizes a sequence present in one allele but not the other. For the -460C>T polymorphism, an appropriate enzyme is chosen that cuts at the C allele but not the T allele, or vice versa.
  - The digestion reaction is carried out at the optimal temperature for the specific enzyme.
- Gel Electrophoresis:
  - The digested DNA fragments are separated by size on an agarose gel.
  - The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light.



Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype. For
example, if the C allele is cut and the T allele is not, a homozygous CC individual will show
only the smaller digested fragments, a homozygous TT individual will show only the larger
undigested fragment, and a heterozygous CT individual will show both the undigested and
digested fragments.

# Signaling Pathways and Experimental Workflows Acitretin's Primary Mechanism of Action: RAR/RXR Signaling

Acitretin exerts its effects by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][12] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[13] This modulation of gene expression leads to the normalization of keratinocyte proliferation and differentiation.



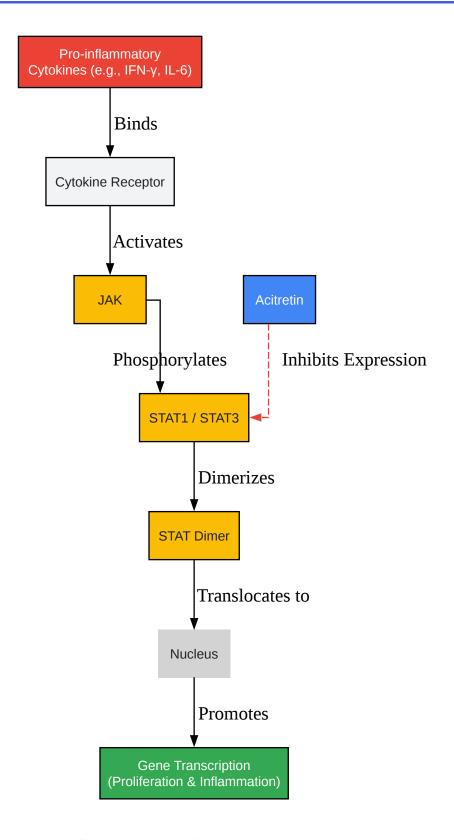
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Acitretin's primary mechanism via RAR/RXR signaling.

#### Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade in psoriasis, mediating the effects of pro-inflammatory cytokines like interferons and interleukins. Acitretin has been shown to inhibit the proliferation of keratinocytes by downregulating the expression of STAT1 and STAT3.[1]





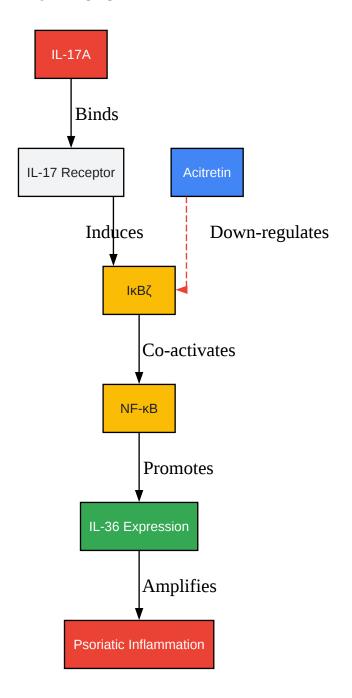
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Acitretin's inhibitory effect on the JAK/STAT pathway.



#### Interference with the IL-17/IL-36 Signaling Axis

The IL-17 and IL-36 inflammatory pathways are crucial in the pathogenesis of psoriasis. IL-17A can induce the expression of IL-36 in keratinocytes, creating a pro-inflammatory feedback loop. Acitretin has been demonstrated to inhibit IL-17A-induced IL-36 expression in keratinocytes, potentially by down-regulating IκBζ.[14]



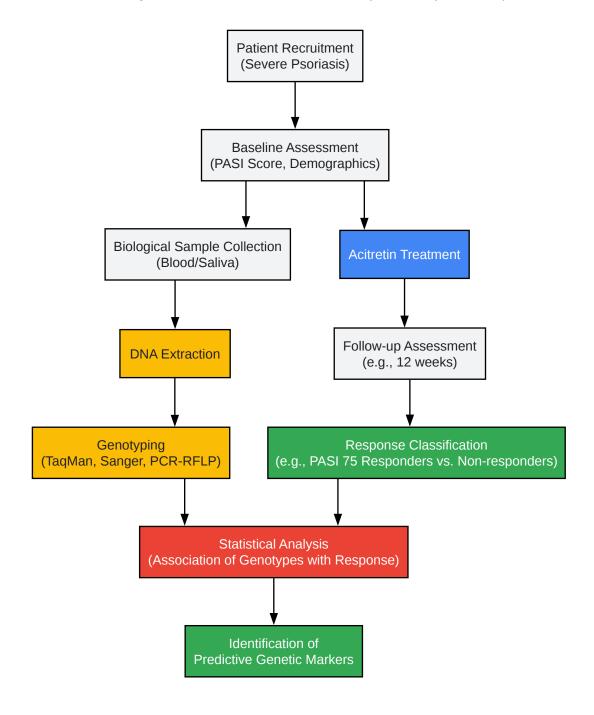
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Acitretin's disruption of the IL-17/IL-36 inflammatory loop.



# **Experimental Workflow for Pharmacogenomic Study of Acitretin Response**

The following diagram illustrates a typical workflow for a pharmacogenomic study investigating the association between genetic markers and acitretin response in psoriasis patients.



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A typical workflow for an acitretin pharmacogenomic study.



#### Conclusion

The pharmacogenomics of acitretin response in psoriasis is a growing field with the potential to enable personalized medicine approaches. Genetic markers in HLA, SFRP4, and VEGFA have shown promise in predicting treatment outcomes. Further research with larger, multi-ethnic cohorts is needed to validate these findings and to identify additional predictive biomarkers. A deeper understanding of the interplay between genetic variations and the molecular pathways affected by acitretin will be crucial for optimizing its use and improving patient care in psoriasis.

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